2,4-Difluoropyridine-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-3(7)1-2-9-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXLBGZGTWLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2,4 Difluoropyridine 3 Sulfonyl Chloride and Analogues
Precursor Synthesis and Halogenation Strategies
The construction of the 2,4-difluoropyridine (B1303125) backbone is the initial and crucial step in the synthesis of the target compound. Various strategies have been developed to achieve this, followed by the introduction of the sulfonyl chloride group at the 3-position.
The preparation of difluoropyridine compounds can be achieved by treating a beta-halo-alpha- or gamma-fluoropyridine compound with an effective amount of potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. This reaction is conducted under substantially anhydrous conditions, with the difluoropyridine products being removed as they are formed to maximize yield. googleapis.com
Once the 2,4-difluoropyridine scaffold is in hand, the next step is the introduction of the sulfonyl chloride group. Several methods are available for this transformation, including oxidative chlorosulfonation, Sandmeyer-type reactions, conversion from sulfonic acids, and activation of sulfonamides.
Oxidative chlorination is a common method for synthesizing sulfonyl chlorides from various sulfur-containing precursors like thiols, disulfides, and thioacetates. rsc.orgacs.org Reagents such as aqueous chlorine are traditionally used, though newer, milder, and more selective methods are continuously being developed to avoid harsh reaction conditions and unwanted side reactions. acs.org For instance, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative conversion of sulfur compounds to their corresponding arenesulfonyl chlorides in good to excellent yields. researchgate.net Another effective system involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides with high purity. acs.org This method is advantageous due to its fast reaction times, mild conditions, and the ready availability of the reagents. acs.org Similarly, a combination of hydrogen peroxide and chlorotrimethylsilane (B32843) (TMSCl) can also be employed for this transformation. tandfonline.com
Table 1: Reagents for Oxidative Chlorosulfonation
| Oxidizing Agent | Chlorinating Agent | Substrate | Key Advantages |
| Hydrogen Peroxide (H₂O₂) | Thionyl Chloride (SOCl₂) | Thiols | High reactivity, high purity of product, fast reaction times. acs.org |
| Hydrogen Peroxide (H₂O₂) | Chlorotrimethylsilane (TMSCl) | Thiols | Excellent yields, short reaction times, low cost. tandfonline.com |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | (acts as both) | Thiols, Disulfides, Benzylic Sulfides | Mild conditions, good to excellent yields. researchgate.net |
The Sandmeyer reaction provides a reliable route to sulfonyl chlorides from aromatic amines. rsc.org The process involves the diazotization of an aryl amine with reagents like sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), followed by treatment of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst. rsc.orgrsc.org
A notable advancement in this area is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable surrogate for sulfur dioxide gas. nih.govacs.orgorganic-chemistry.org This approach allows for a novel Sandmeyer-type synthesis of sulfonyl chlorides from anilines in the presence of HCl and a copper catalyst. nih.govacs.orgorganic-chemistry.org This method is particularly advantageous as the highly energetic diazonium intermediate is generated in situ and does not accumulate, making the process inherently safer and operationally simpler. nih.govacs.org The reaction is scalable, as demonstrated by the successful synthesis on a 20-gram scale, yielding the heterocyclic sulfonyl chloride in 80% yield and excellent purity. nih.govacs.org
The general procedure involves reacting the aniline (B41778) substrate with DABSO and a copper(II) chloride catalyst in acetonitrile (B52724) and aqueous HCl, followed by the dropwise addition of tert-butyl nitrite. nih.gov The resulting sulfonyl chloride can then be isolated or converted in situ to a sulfonamide by adding an amine. nih.govorganic-chemistry.org
Table 2: Key Reagents in Sandmeyer-Type Sulfonyl Chlorination
| Reagent | Role |
| 3-Amino-2,4-difluoropyridine | Starting Material |
| Sodium Nitrite (NaNO₂) / tert-butyl nitrite | Diazotizing Agent |
| Hydrochloric Acid (HCl) | Acidic Medium |
| Sulfur Dioxide (SO₂) or DABSO | Source of SO₂ |
| Copper(I) or Copper(II) Chloride | Catalyst |
Pyridine (B92270) sulfonic acids can be effectively converted to the corresponding sulfonyl chlorides using chlorinating agents. A common method involves heating the pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.com Industrial-scale production methods have been developed to produce pyridine-3-sulfonyl chloride with high yield by carefully controlling the addition of phosphorus pentachloride to the reaction solution containing pyridine-3-sulfonic acid. wipo.intgoogle.com
Another approach involves the use of a mixture of phosphorus trichloride (B1173362) (PCl₃) in excess and chlorine gas. google.com In this process, chlorine gas is introduced into a mixture of the hydroxypyridine sulfonic acid and phosphorus trichloride at elevated temperatures. google.com
Table 3: Reagents for Conversion of Pyridine Sulfonic Acids
| Reagent(s) | Reaction Conditions | Yield |
| Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃) | Reflux for 3 hours | 94% chemicalbook.com |
| Phosphorus Trichloride (PCl₃), Chlorine (Cl₂) | 70-90°C, then 100-120°C | Not specified google.com |
A modern and practical method for the functionalization of primary sulfonamides involves the use of a pyrylium (B1242799) salt, Pyry-BF₄. nih.govresearchgate.net This reagent activates the typically unreactive NH₂ group of the sulfonamide, facilitating its conversion into a highly reactive sulfonyl chloride. nih.gov This method is particularly valuable for the late-stage functionalization of complex molecules due to its mild reaction conditions and high selectivity for the primary sulfonamide group, tolerating a wide range of other sensitive functionalities. nih.govresearchgate.net The in situ generated sulfonyl chloride can then be reacted with various nucleophiles to produce a diverse array of sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov
Introduction of Sulfonyl Chloride Functionality via Directed Sulfonation or Chlorosulfonation Approaches
Regioselective Functionalization Approaches for Fluorinated Pyridines
Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The methodology relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base. baranlab.org This coordination establishes a complex that facilitates deprotonation at the proximal ortho position, creating a stabilized organometallic intermediate that can be trapped by various electrophiles. baranlab.org
In the context of polyfluoropyridines, the inherent acidity of C-H bonds is significantly influenced by the strong electron-withdrawing effects of fluorine atoms. However, DoM can override these intrinsic electronic biases to achieve site-selectivity that would be otherwise inaccessible. A powerful DMG can direct metalation to a specific, adjacent C-H bond even if other protons on the ring are more electronically acidic. The resulting lithiated intermediate can then react with sulfur-based electrophiles, such as sulfur dioxide followed by an oxidative chlorinating agent, to install the desired sulfonyl chloride group.
The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) and additives like tetramethylethylenediamine (TMEDA) is crucial for efficient deprotonation while avoiding side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu The sulfonyl fluoride (SO2F) group itself has been shown to be a powerful directing group in arene chemistry, suggesting its potential utility in sequential functionalization strategies. researchgate.net
Table 1: Conceptual Overview of Directed Ortho Metalation (DoM) on Polyfluoropyridines
| Component | Role & Examples | Impact on Regioselectivity |
|---|---|---|
| Directing Group (DMG) | Coordinates with the organolithium base to direct deprotonation. Examples: -CONR₂, -OR, -NHCOR, -SO₂F. baranlab.orgresearchgate.net | Determines the site of metalation, typically the C-H bond ortho to the DMG. |
| Organometallic Base | Abstracts a proton to form the key carbanionic intermediate. Examples: n-BuLi, sec-BuLi, LDA, TMPMgCl•LiCl. harvard.edu | Basicity and steric hindrance influence efficiency and can prevent competitive reactions. |
| Solvent/Additive | Solubilizes reagents and can break up organolithium aggregates. Examples: THF, Diethyl ether, TMEDA. harvard.edu | Can enhance the basicity and reactivity of the organometallic reagent, accelerating the reaction. |
| Electrophile | Reacts with the carbanion to form the desired C-C or C-heteroatom bond. Examples for sulfonyl chloride synthesis: SO₂, followed by SO₂Cl₂ or NCS. | Introduces the target functional group at the metalated position. |
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for modifying electron-deficient aromatic systems. wikipedia.org Polyfluorinated pyridines are highly activated towards SNAr due to the strong inductive electron-withdrawal by the fluorine atoms and the nitrogen heteroatom, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org In SNAr reactions, fluoride is an excellent leaving group, often exhibiting higher reactivity than other halogens, an order inverted from typical Sₙ2 reactions. wikipedia.org
The regioselectivity of SNAr on fluorinated pyridines is dictated by the ability of the ring to stabilize the intermediate negative charge. Attack is favored at positions ortho and para to the ring nitrogen, as the charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com The presence of multiple fluorine atoms further influences the site of substitution. For a substrate like pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 (para) position due to a combination of electronic stabilization and reduced steric hindrance compared to the C-2 (ortho) positions. researchgate.net
While direct introduction of a sulfonyl chloride group via SNAr is not typical, this methodology is critical for introducing precursor functionalities. For example, a thiol nucleophile can be introduced via SNAr, which can then be oxidized to the target sulfonyl chloride. Modulating reaction conditions, such as solvent, temperature, and the nature of the nucleophile, allows for control over the reaction's outcome and selectivity. nih.govresearchgate.net
Table 2: Regioselectivity Factors in SₙAr on a Model Difluoropyridine
| Position of Attack | Relative Reactivity | Rationale |
|---|---|---|
| C-4 (para to N) | High | Strong resonance stabilization of the Meisenheimer complex involving the nitrogen atom; generally less sterically hindered. stackexchange.com |
| C-2 (ortho to N) | Moderate to High | Good resonance stabilization involving the nitrogen atom, but can be subject to greater steric hindrance from the nucleophile or adjacent substituents. stackexchange.com |
| C-6 (ortho to N) | Moderate to High | Similar electronic factors to the C-2 position. |
| C-3 & C-5 (meta to N) | Low | The negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen, resulting in significantly lower stability and reactivity. |
Direct C-H functionalization has emerged as a highly atom-economical and efficient method for forging new bonds, bypassing the need for pre-functionalized starting materials. nih.gov In pyridine chemistry, transition-metal catalysis, particularly with palladium, has enabled the selective activation of specific C-H bonds. nih.govnih.gov These reactions often employ a directing group, which coordinates to the metal center and delivers the catalyst to a proximal C-H bond, leading to the formation of a cyclometalated intermediate. nih.gov This intermediate can then engage in a variety of bond-forming events.
For the synthesis of compounds like 2,4-Difluoropyridine-3-sulfonyl chloride, a directing group at C-2 or C-4 could facilitate the selective C-H activation at the C-3 position. Subsequent reaction with a suitable sulfur-containing partner would install the sulfonyl moiety. The development of C-H fluorination reactions, for instance using AgF₂, provides a pathway to install a fluorine atom that can then be displaced via SₙAr. nih.govacs.org This two-step sequence of C-H fluorination followed by nucleophilic substitution offers a versatile route for late-stage functionalization of complex molecules. acs.org
Photoredox catalysis also offers novel, metal-free pathways for the C-H fluorination of heteroarenes under mild, visible-light conditions, further expanding the toolkit for creating valuable heteroaryl fluorides. chinesechemsoc.org
Table 3: Comparison of Site-Selective Functionalization Strategies for Pyridines
| Methodology | Mechanism | Selectivity Control | Key Reagents/Catalysts |
|---|---|---|---|
| Directed Ortho Metalation (DoM) | Deprotonation via a directed organometallic base. baranlab.org | Directing Metalation Group (DMG). | n-BuLi, LDA, TMEDA. harvard.edu |
| Transition Metal-Catalyzed C-H Activation | C-H bond cleavage via a metal catalyst to form a metallacyclic intermediate. nih.gov | Directing group coordinates to the metal catalyst. | Pd(OAc)₂, Rh(III) complexes, ligands. nih.govmit.edu |
| Radical/Photoredox C-H Functionalization | Homolytic C-H bond cleavage, often via a radical intermediate. chinesechemsoc.org | Inherent reactivity of C-H bonds or electronic bias of the substrate. | AgF₂, Photoredox catalysts (e.g., Acridinium salts), N-F reagents. chinesechemsoc.orgorgsyn.org |
Optimization of Reaction Conditions and Scalability Considerations
The transition from a laboratory-scale procedure to a large-scale industrial synthesis requires rigorous optimization of reaction conditions and careful consideration of scalability. For the synthesis of sulfonyl chlorides, which often involves highly exothermic reactions and hazardous reagents like thionyl chloride or chlorosulfonic acid, this stage is critical for ensuring safety, efficiency, and cost-effectiveness. rsc.orgmdpi.com
Optimization typically involves a systematic screening of parameters such as temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts. For instance, the conversion of a sulfonic acid or sulfonate salt to a sulfonyl chloride may require tuning the choice of chlorinating agent (e.g., PCl₅, POCl₃, SOCl₂) and temperature to maximize yield and minimize impurity formation. chemicalbook.com The development of milder methods, such as the conversion of sulfonamides to sulfonyl chlorides using Pyry-BF₄, can tolerate more sensitive functional groups, which is crucial in multi-step syntheses. nih.govresearchgate.net
Table 4: Key Parameters for Reaction Optimization
| Parameter | Considerations | Potential Impact on Synthesis |
|---|---|---|
| Temperature | Reaction kinetics vs. thermal decomposition of reagents or products. | Higher temperatures can increase reaction rates but may lead to side reactions and lower selectivity. |
| Solvent | Solubility of reagents, polarity, boiling point, and interaction with intermediates. | Can influence reaction rates and mechanism; aprotic solvents are common for moisture-sensitive reagents. researchgate.net |
| Reagent Stoichiometry | Use of excess reagents to drive reactions to completion vs. cost and purification challenges. | An excess of chlorinating agent can improve conversion but complicates workup and waste disposal. mdpi.com |
| Catalyst Loading | Balancing reaction speed with cost and potential for metal contamination in the final product. | Lowering catalyst loading is a key goal for process efficiency. |
| Reaction Time | Ensuring complete conversion without allowing for product degradation. | Monitored by techniques like HPLC or TLC to determine the optimal endpoint. mdpi.com |
When scaling up, safety and process control become paramount. Traditional batch processing of highly exothermic reactions like chlorosulfonation poses significant risks, including thermal runaway. mdpi.com Continuous flow chemistry offers a superior alternative by performing the reaction in a small-volume reactor with excellent heat and mass transfer. rsc.org This technology allows for precise control over temperature and residence time, minimizes the volume of hazardous material present at any given moment, and can lead to higher yields and purity. The successful implementation of a continuous flow protocol for sulfonyl chloride synthesis demonstrates its potential to improve the inherent safety and efficiency of the process, offering a clear advantage for scalable production. rsc.org
Table 5: Comparison of Batch vs. Continuous Flow Processing for Sulfonyl Chloride Synthesis
| Factor | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | High risk due to large volumes of hazardous reagents and poor heat dissipation in exothermic reactions. mdpi.com | Significantly improved safety due to small reactor volumes and superior temperature control. rsc.org |
| Heat Transfer | Limited by the surface-area-to-volume ratio, which decreases upon scale-up. | Excellent heat transfer due to a high surface-area-to-volume ratio. |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. rsc.org |
| Scalability | "Scaling-up" can be complex and require significant process redesign. | "Scaling-out" by running multiple reactors in parallel or running for longer durations. |
| Yield & Purity | Can be lower due to side reactions from localized temperature spikes ("hot spots"). | Often results in higher yields and purity due to uniform reaction conditions. |
Iii. Mechanistic Insights and Reactivity Profile of 2,4 Difluoropyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride moiety of 2,4-difluoropyridine-3-sulfonyl chloride is a key reactive center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is fundamental to the synthesis of a diverse array of sulfonamide-based compounds. The general mechanism for these reactions involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The reaction typically proceeds via a tetrahedral intermediate. The rate and efficiency of these substitutions can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a wide range of substituents, making it a valuable tool in medicinal chemistry for the generation of compound libraries for drug discovery. ucl.ac.uknih.gov
Similarly, reaction with alcohols or phenols in the presence of a base affords sulfamate (B1201201) esters. The reactivity of the sulfonyl chloride group facilitates the formation of these S-O bonds, expanding the range of accessible derivatives.
Table 1: Examples of Sulfonamide and Sulfamate Formation
| Nucleophile | Product |
| Primary Amine (R-NH₂) | 2,4-Difluoropyridine-3-sulfonamide |
| Secondary Amine (R₂NH) | N,N-Disubstituted-2,4-difluoropyridine-3-sulfonamide |
| Alcohol (R-OH) | Alkyl 2,4-difluoropyridine-3-sulfamate |
| Phenol (Ar-OH) | Aryl 2,4-difluoropyridine-3-sulfamate |
Note: R and Ar represent generic alkyl and aryl groups, respectively.
Sulfonyl azides are versatile intermediates in organic synthesis, and their preparation from sulfonyl chlorides is a well-established transformation. researchgate.net The reaction of this compound with an azide (B81097) source, such as sodium azide, results in the formation of 2,4-difluoropyridine-3-sulfonyl azide. researchgate.netorganic-chemistry.org This nucleophilic substitution proceeds readily due to the good leaving group ability of the chloride ion and the high nucleophilicity of the azide anion. researchgate.net The resulting sulfonyl azide can then be used in a variety of subsequent reactions, including Curtius-type rearrangements and cycloadditions.
A general procedure for the synthesis of sulfonyl azides from sulfonyl chlorides involves the reaction with sodium azide in a suitable solvent. researchgate.net The reaction conditions are typically mild, and the products can often be isolated in high yields. researchgate.net
Beyond amines and azides, the sulfonyl chloride group of this compound can react with a variety of other nucleophiles.
Oxygen Nucleophiles: As mentioned in the formation of sulfamates, alcohols and phenols are effective oxygen nucleophiles. The reaction with phenoxides, for instance, can be used to introduce aryloxy groups. researchgate.net
Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily react with sulfonyl chlorides to form thiosulfonates. libretexts.org The high nucleophilicity of sulfur makes these reactions efficient. libretexts.org
Carbon Nucleophiles: While less common, certain stabilized carbanions or organometallic reagents can act as carbon nucleophiles, attacking the sulfonyl chloride to form sulfones. These reactions often require specific catalytic conditions to proceed efficiently. researchgate.net
Pyridine (B92270) Ring Reactivity and Transformations
The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.
The presence of two fluorine atoms on the pyridine ring, activated by the electron-withdrawing sulfonyl chloride group, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.org In these reactions, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer-type intermediate. wikipedia.org Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in a net substitution of fluorine.
The regioselectivity of the SNAr reaction is influenced by the position of the electron-withdrawing group. Generally, nucleophilic attack is favored at positions ortho and para to strongly electron-withdrawing substituents, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic attack. The precise regioselectivity can depend on the nature of the nucleophile and the reaction conditions.
Table 2: Regioselectivity in SNAr Reactions of Difluoropyridines
| Position of Fluorine | Activating Group | Predicted Reactivity |
| C2 | 3-SO₂Cl | Activated |
| C4 | 3-SO₂Cl | Activated |
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two fluorine atoms and a sulfonyl chloride group. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org Electrophilic attack on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.org The nitrogen atom of the pyridine ring can also be protonated or coordinate to a Lewis acid under typical SEAr conditions, further deactivating the ring.
If an electrophilic substitution were to occur, it would be expected to take place at the positions least deactivated by the electron-withdrawing groups, which are typically the meta positions relative to the strongest deactivating groups. However, for this compound, all available carbon positions are significantly deactivated, making electrophilic substitution highly unfavorable.
Radical Reactions and Single-Electron Transfer Processes
The reactivity of sulfonyl chlorides, including this compound, is not limited to two-electron pathways; they can also participate in radical reactions, often initiated by single-electron transfer (SET) processes. In these mechanisms, an electron is transferred to the sulfonyl chloride molecule, leading to the formation of a radical anion. This intermediate can then fragment, typically through the cleavage of the sulfur-chlorine bond, to generate a sulfonyl radical and a chloride anion.
The general process can be depicted as: Ar-SO₂Cl + e⁻ → [Ar-SO₂Cl]•⁻ → Ar-SO₂• + Cl⁻
These sulfonyl radicals are versatile intermediates that can engage in various transformations, such as addition to alkenes and alkynes, which is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov The generation of these radicals can be achieved through several methods, including photoredox catalysis or interaction with transition metals. researchgate.netnih.gov For instance, light-induced SET processes involving sulfur anions as catalysts have gained increasing attention. nih.gov
Electrochemical methods also provide a powerful tool for initiating SET pathways without the need for transition metal catalysts or chemical oxidants/reductants. mdpi.com Cathodic reduction of an aryl halide, a process analogous to what could occur with a heteroaryl sulfonyl chloride, can initiate a radical chain reaction. mdpi.com A single electron transfer from a cathode to the sulfonyl chloride would generate the radical anion, which subsequently produces the sulfonyl radical, initiating further reactions. mdpi.com The presence of electron-withdrawing fluorine atoms on the pyridine ring of this compound would likely lower the reduction potential, making it more susceptible to SET-initiated reactions compared to non-fluorinated analogues.
Cross-Coupling Reactions and Organometallic Intermediates
This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. These transformations typically involve the activation of the carbon-sulfur or sulfur-chlorine bonds, enabling the formation of new carbon-carbon, carbon-heteroatom, and carbon-sulfur bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, and sulfonyl chlorides have been successfully employed as coupling partners in several palladium-catalyzed reactions. researchgate.netresearchgate.net These reactions often proceed via a desulfonylative pathway, where the sulfonyl chloride group acts as a leaving group, effectively serving as an equivalent to an aryl halide for the formation of carbon-carbon bonds. researchgate.netnih.gov
The general catalytic cycle for a desulfonylative coupling, such as a Suzuki-Miyaura reaction, involves the oxidative addition of the Pd(0) catalyst into the C–S bond of the sulfonyl chloride. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. In some cases, the S-Cl bond is cleaved first. researchgate.net Notably, chloro- and fluoro-aryl sulfonyl chlorides can be successfully coupled without cleavage of the carbon-halogen bonds, highlighting the selective activation of the sulfonyl chloride moiety. researchgate.net
| Reaction Type | Catalyst/Ligand | Base | Solvent | Conditions | Outcome |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / Ligand | Na₂CO₃ | THF | Reflux | C-C bond formation (Biaryls) |
| Stille Coupling | Pd Nanoparticles | - | - | 100-120°C | C-C bond formation |
| Desulfitative Coupling | Pd Catalyst | - | - | - | C-C coupling with quinoxalin-2(1H)-ones |
This table presents generalized conditions for palladium-catalyzed reactions with aryl sulfonyl chlorides, which are applicable to this compound.
Copper-based catalytic systems offer a cost-effective and efficient alternative to palladium for mediating cross-coupling reactions of sulfonyl derivatives. researchgate.netnih.gov Copper catalysts can promote Heck-type reactions of sulfonyl chlorides with olefins to generate vinyl sulfones, which are valuable motifs in medicinal chemistry. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope. researchgate.net
Furthermore, copper can catalyze radical-radical cross-coupling reactions. nih.gov For example, sulfonyl hydrazides, which can generate sulfonyl radicals in the presence of a copper catalyst and an oxidant, have been coupled with 3-aminoindazoles. nih.gov This suggests that this compound could be used to generate the corresponding sulfonyl radical under similar copper-catalyzed conditions for coupling with various partners. Copper(I)-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides has also been developed for the preparation of diaryl thioethers, where the sulfonyl chloride serves as a direct source of sulfur. researchgate.netresearchgate.net The (2-pyridyl)sulfonyl group, in particular, has been shown to play an essential role in facilitating copper-mediated fluoroalkylation of aryl iodides. sioc.ac.cn
| Reaction Type | Catalyst | Reagents | Key Feature | Product Type |
| Heck-Type Coupling | Copper Complex | Olefins | Directing-group strategy | Vinyl Sulfones |
| Radical-Radical Coupling | Cu(I) species | Sulfonyl Hydrazides, Oxidant | Generation of sulfonyl radicals | Substituted Aminoindazoles |
| Thioether Synthesis | CuI | Aryl Boronic Acids, PPh₃ | Sulfonyl chloride as sulfur source | Diaryl Thioethers |
This table summarizes various copper-mediated coupling strategies involving sulfonyl derivatives.
While direct boronation of the sulfonyl chloride itself is less common, the pyridine ring can be a target for borylation reactions, which would install a versatile boronic acid or ester handle for subsequent derivatizations. More commonly, the sulfonyl chloride functional group itself is used as a precursor for a wide range of derivatives.
The reaction of this compound with various nucleophiles is a primary route to its derivatization. For instance, reaction with primary or secondary amines in the presence of a base readily yields the corresponding sulfonamides. nih.gov This is one of the most fundamental and widely used transformations of sulfonyl chlorides. nih.govnih.gov Similarly, reaction with alcohols or phenols provides sulfonate esters. These derivatization reactions are foundational in medicinal chemistry and materials science. researchgate.netnih.gov
The reverse transformation, synthesizing sulfonyl chlorides from boronic acids, is also a well-established palladium-catalyzed process. nih.gov This involves the coupling of an arylboronic acid with a sulfur dioxide surrogate, followed by chlorination.
Comparative Reactivity Analysis with Related Sulfonyl Halides (e.g., Sulfonyl Fluorides)
The reactivity of this compound is often compared and contrasted with its sulfonyl fluoride analogue. The choice between a sulfonyl chloride and a sulfonyl fluoride as a reactant depends critically on the desired balance between stability and reactivity.
Reactivity and Stability: Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides. nih.gov This heightened reactivity makes them suitable for a broader range of nucleophilic substitution reactions under milder conditions. However, this also renders them more susceptible to hydrolysis. nih.gov In contrast, sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis due to the high strength of the sulfur-fluorine bond. nih.gov This robustness allows them to be carried through multi-step syntheses where a sulfonyl chloride might not survive.
Applications in Chemistry: The unique stability-reactivity profile of sulfonyl fluorides has led to their prominence in "click chemistry," specifically in the context of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov Their selective reactivity with specific nucleophiles makes them powerful tools for bioconjugation and materials science. Sulfonyl chlorides, while less stable, are workhorse reagents for the routine synthesis of sulfonamides and sulfonate esters in drug discovery and development. nih.govnih.gov
Noncovalent Interactions: Crystallographic and computational studies reveal differences in the solid-state interactions of sulfonyl chlorides versus sulfonyl fluorides. The chlorine atom in a sulfonyl chloride can participate in hydrogen bonding, whereas the fluorine atom in a sulfonyl fluoride typically does not. Instead, the fluorine atom is often observed forming close contacts with π-systems. nih.gov These differences in intermolecular forces can influence crystal packing, solubility, and other physical properties.
| Feature | This compound | 2,4-Difluoropyridine-3-sulfonyl fluoride |
| S-Halogen Bond Strength | Weaker (S-Cl) | Stronger (S-F) |
| Electrophilicity | Higher | Lower |
| Stability to Hydrolysis | Lower (more reactive) | Higher (more robust) nih.gov |
| Primary Application | General synthesis of sulfonamides/sulfonates nih.gov | SuFEx "click chemistry", activity-based probes nih.gov |
| Key Reactions | Nucleophilic substitution, Pd/Cu cross-coupling researchgate.netnih.gov | Selective nucleophilic substitution (SuFEx) |
| Solid-State Interactions | Chlorine can act as a hydrogen bond acceptor | Fluorine interacts with π-systems nih.gov |
This table provides a comparative analysis of the properties and reactivity of this compound and its corresponding sulfonyl fluoride.
Iv. Advanced Synthetic Applications in Complex Molecular Architecture Development
As a Building Block for Heterocyclic Scaffolds
The dual reactivity of 2,4-Difluoropyridine-3-sulfonyl chloride, embodied by its electrophilic sulfonyl chloride group and the fluorinated pyridine (B92270) core, makes it an exemplary starting material for the synthesis of novel heterocyclic scaffolds.
The most direct application of this compound is in the synthesis of substituted pyridine systems via reactions at the sulfonyl chloride moiety. This group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction serves as a robust method for introducing the 2,4-difluoropyridin-3-ylsulfonyl group into various molecular scaffolds.
Based on established methodologies for similar sulfonyl chlorides, the reaction proceeds efficiently under standard conditions, typically involving a base such as triethylamine (B128534) or pyridine in an aprotic solvent like dioxane or dichloromethane. mdpi.com This transformation yields N-substituted-2,4-difluoropyridine-3-sulfonamides, effectively creating a new, highly functionalized substituted pyridine system where the original molecule is now appended to the pyridine core. The fluorine atoms on the pyridine ring remain intact during this process, offering handles for further, orthogonal modifications if desired.
Table 1: Representative Synthesis of N-Aryl-2,4-difluoropyridine-3-sulfonamides This table illustrates the expected reaction based on analogous transformations with similar reagents like 2-chloropyridine-3-sulfonyl chloride. mdpi.com
| Amine Nucleophile (Ar-NH₂) | Base | Solvent | Expected Product |
| Aniline (B41778) | Triethylamine | Dioxane | N-phenyl-2,4-difluoropyridine-3-sulfonamide |
| 3,5-Difluoroaniline | Triethylamine | Dioxane | N-(3,5-difluorophenyl)-2,4-difluoropyridine-3-sulfonamide |
| 4-Methoxyaniline | Pyridine | CH₂Cl₂ | N-(4-methoxyphenyl)-2,4-difluoropyridine-3-sulfonamide |
Beyond simple substitution, this compound is a precursor for constructing more complex fused heterocyclic systems. The strategy involves an initial reaction to form a sulfonamide, followed by an intramolecular or intermolecular cyclization event to build a new ring fused to the pyridine core.
A well-documented pathway for analogous compounds, such as 2-chloropyridine-3-sulfonamides, involves reaction with hydrazine. mdpi.com In this sequence, the sulfonamide is first formed, and then one of the reactive positions on the pyridine ring (in the case of the analog, the chloro-substituted carbon) undergoes nucleophilic substitution by the distal nitrogen of the hydrazine, leading to cyclization. For this compound, the highly activated C2 or C4 positions could potentially serve as the electrophilic site for such a ring-closing reaction. This would lead to the formation of pyridothiadiazine dioxides or other related fused systems.
Another established approach involves the reaction of sulfonyl chlorides with bidentate nucleophiles, which can lead to the formation of fused heterocycles in a single step or a short sequence. mdpi.com For instance, reaction with 2-aminopyridines or 2-aminothiazoles could foreseeably lead to the construction of complex polycyclic heteroaromatic compounds incorporating the 2,4-difluoropyridine (B1303125) moiety. mdpi.com
Preparation of Diversely Functionalized Organic Compounds
The reagent's utility is not confined to building the core skeleton of a molecule; it is also instrumental in introducing specific functionalities and in derivatization for specialized applications.
The primary role of any sulfonyl chloride is to act as an electrophilic source for the sulfonyl group. This compound is highly effective for introducing the -(SO₂)-(2,4-difluoropyridin-3-yl) moiety into complex, multifunctional molecules, a common strategy in late-stage functionalization for drug discovery. nih.govresearchgate.net
The reaction of the sulfonyl chloride with various nucleophiles allows for the creation of a range of sulfur-containing functional groups:
Sulfonamides: Reaction with amines (primary or secondary).
Sulfonate Esters: Reaction with alcohols or phenols.
Thiosulfonates: Reaction with thiols.
This versatility allows chemists to append the electronically distinct difluoropyridylsulfonyl group onto a parent molecule, thereby modifying its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The high reactivity of the sulfonyl chloride ensures that these transformations can often be achieved under mild conditions, preserving the integrity of other sensitive functional groups within the substrate molecule. researchgate.net
In advanced analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and quantification of analytes. Sulfonyl chlorides, including pyridine-based variants, are excellent derivatizing agents for molecules containing hydroxyl or primary/secondary amine groups.
While specific studies on this compound are not prevalent, the principles established for pyridine-3-sulfonyl chloride are directly applicable. Derivatization serves several key purposes:
Enhanced Ionization Efficiency: The pyridine nitrogen provides a basic site that is readily protonated, significantly improving signal intensity in positive-ion electrospray ionization (ESI) mode.
Controlled Fragmentation: The sulfonamide or sulfonate ester bond formed provides a predictable site for fragmentation during tandem mass spectrometry (MS/MS). This directed fragmentation can yield specific, structurally informative product ions, which is crucial for distinguishing between isomers and for developing highly selective quantitative assays.
The presence of two fluorine atoms on the pyridine ring could offer an additional analytical advantage. The distinct isotopic signature of fluorine and the potential for specific interactions in the mass spectrometer could further aid in the identification and selective detection of derivatized analytes in complex biological or environmental matrices.
Cascade and Multi-Component Reactions Leveraging this compound
While documented examples of cascade or multi-component reactions (MCRs) specifically employing this compound are limited in the scientific literature, the molecule's structure suggests significant potential for such applications. These advanced reactions, which form multiple chemical bonds in a single operation, are highly valued for their efficiency and atom economy.
A hypothetical multi-component reaction could leverage the differential reactivity of the functional groups present. For instance, a one-pot reaction could involve:
An initial, rapid reaction of an amine nucleophile with the sulfonyl chloride group to form a sulfonamide.
A subsequent, slower nucleophilic aromatic substitution (SNAr) reaction at one of the fluorine-bearing carbon atoms (C2 or C4) by a second nucleophile present in the reaction mixture.
Such a sequence would allow for the rapid assembly of complex, highly substituted pyridine derivatives from simple precursors. The success of such a reaction would depend on carefully tuning the reaction conditions and the nucleophilicity of the reagents to control the sequence of events. The electron-withdrawing nature of the sulfonyl group would further activate the pyridine ring towards the SNAr step, making a cascade or one-pot, two-step process highly plausible. This potential for sophisticated reaction design underscores the value of this compound as a versatile tool for constructing complex molecular architectures.
V. Role in Materials Science and Functional Molecule Design
Engineering of Unique Structural Motifs for Molecular Probes and Ligands
The 2,4-difluoropyridyl-3-sulfonyl moiety is a valuable scaffold for the engineering of unique structural motifs in molecular probes and ligands. The sulfonyl chloride group provides a reactive handle for covalent attachment to a wide array of nucleophiles, such as amines, phenols, and thiols, enabling the straightforward synthesis of sulfonamides, sulfonates, and thioesters, respectively. This reactivity is crucial for conjugating the fluorinated pyridine (B92270) core to biomolecules or other signaling units to create sophisticated molecular probes.
The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's properties. These electron-withdrawing groups modulate the electron density of the aromatic system, which can enhance the binding affinity and selectivity of a ligand for its biological target. unina.it In the context of molecular probes, this can lead to more precise and reliable detection. For instance, sulfonamide-containing naphthalimides have been developed as fluorescent probes for tumor imaging, capitalizing on the targeting capabilities of the sulfonamide group. nih.gov While specific research on 2,4-difluoropyridine-3-sulfonyl chloride in this exact application is not detailed in the provided information, the principles of using sulfonamides for targeting are well-established. nih.govnih.gov The difluoropyridyl moiety can further contribute to the photophysical properties of a fluorescent probe or influence the ligand-receptor interactions through non-covalent contacts, such as hydrogen bonding and dipole-dipole interactions. unina.it
The development of covalent ligands, which form an irreversible bond with their target, is a growing area of interest in chemical biology and drug discovery. The sulfonyl fluoride (B91410) group, a close relative of the sulfonyl chloride, has been successfully employed as a "warhead" in covalent ligands for receptors like the adenosine (B11128) A2B receptor. nih.gov This suggests a potential application for this compound in the design of covalent probes and ligands, where the reactive sulfonyl chloride would form a stable sulfonamide linkage with nucleophilic residues (e.g., lysine) on a protein target.
Table 1: Potential Applications in Molecular Probe and Ligand Design
| Application Area | Role of this compound | Key Structural Features Utilized |
| Fluorescent Probes | Precursor for synthesizing fluorophores with targeting moieties. | Reactive sulfonyl chloride for conjugation; difluoropyridine ring to modulate photophysical properties. |
| Covalent Ligands | As a reactive building block to introduce a covalent warhead. | Electrophilic sulfonyl chloride for reaction with protein nucleophiles. |
| Receptor Ligands | Core scaffold for building selective receptor antagonists or agonists. | Difluoropyridine for influencing binding affinity and selectivity through electronic effects. |
Design of Specialty Reagents and Catalysts
In the realm of specialty reagents and catalysts, this compound serves as a precursor for the synthesis of ligands that can coordinate with metal centers. The nitrogen atom of the pyridine ring and potentially the oxygen atoms of the sulfonyl group can act as coordination sites for transition metals. nih.gov The electronic properties of the difluorinated pyridine ring can tune the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex. nih.gov
Furthermore, the sulfonyl group itself can be part of a ligand framework that directs chemical reactions. The design of metal complexes for applications in catalysis often involves the meticulous tuning of the electronic and steric environment around the metal ion, a role for which ligands derived from this compound are well-suited. nih.gov
Development of Optoelectronic or Supramolecular Materials Incorporating Fluoropyridyl Sulfonyl Groups
The unique electronic and structural characteristics of the 2,4-difluoropyridyl sulfonyl moiety make it an attractive component for the development of advanced materials, including those with interesting optoelectronic properties and those based on supramolecular assembly. The electron-deficient nature of the difluoropyridine ring can be exploited in the design of materials for organic electronics.
In the field of supramolecular chemistry, the sulfonamide linkage derived from this compound can participate in robust hydrogen bonding networks. These directional interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. mdpi.com For instance, the supramolecular structure of sulfonamide-substituted silatranes has been shown to be directed by intermolecular hydrogen bonds involving the sulfonamide group. mdpi.com This predictable self-assembly can be harnessed to create novel crystalline materials, liquid crystals, or gels.
The ability of sulfonamide groups to form a variety of supramolecular synthons, such as dimers and chains, provides a powerful tool for crystal engineering. researchgate.net By combining the hydrogen-bonding capabilities of the sulfonamide with the steric and electronic influence of the difluoropyridine unit, it is possible to design and construct porous materials or materials with specific packing arrangements. Research on the supramolecular assemblies of 2,4-difluoronitrobenzene (B147775) with various linkers has demonstrated the formation of both porous and close-packed structures, highlighting the role of the difluorinated aromatic ring in directing crystal packing. nih.gov
Table 2: Potential Roles in Materials Science
| Material Type | Function of the Fluoropyridyl Sulfonyl Group | Principle of Operation |
| Optoelectronic Materials | As an electron-accepting component in organic semiconductors. | The electron-deficient difluoropyridine ring can facilitate charge separation and transport. |
| Supramolecular Polymers | A building block for self-assembling into polymeric chains via hydrogen bonding. | Directional N-H···O=S hydrogen bonds of the sulfonamide linkage. |
| Crystal Engineering | A directing group for controlling the solid-state packing of molecules. | A combination of hydrogen bonding from the sulfonamide and dipole-dipole interactions from the difluoropyridine. |
Vi. Computational and Theoretical Investigations of 2,4 Difluoropyridine 3 Sulfonyl Chloride
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2,4-Difluoropyridine-3-sulfonyl chloride. These calculations provide insights into how the electron-withdrawing nature of the two fluorine atoms and the sulfonyl chloride group influences the pyridine (B92270) ring.
The introduction of fluorine atoms to a pyridine ring alters its electronic structure significantly. nih.govacs.org Each fluorine atom adds new molecular orbitals to the π-system, which can enhance the thermal stability and chemical resistance of the aromatic ring. nih.govacs.org However, the high electronegativity of fluorine also induces a net positive charge on the carbon atoms to which they are attached, creating potential sites for nucleophilic attack. nih.govacs.org The sulfonyl chloride group is a strong electron-withdrawing group, further depleting electron density from the aromatic ring.
DFT calculations can be used to quantify these effects by computing various molecular properties and reactivity descriptors. These parameters help in predicting the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Description | Predicted Value/Observation |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity. | Expected to be relatively small, indicating susceptibility to nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential. | Positive potential is expected on the sulfur atom of the SO2Cl group and the C-2 and C-4 positions of the pyridine ring, highlighting them as primary electrophilic sites. |
| Atomic Charges (e.g., Mulliken, NBO) | Calculated charge distribution on each atom in the molecule. | Significant positive charges are predicted on the sulfur atom and the carbon atoms bonded to fluorine (C-2, C-4), with negative charges on the oxygen and nitrogen atoms. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-F bonds are expected to be short and strong. The S-Cl bond is relatively long and polarized, indicating its lability as a leaving group. |
Note: The values in this table are illustrative and based on general principles of quantum chemical calculations for similar fluorinated and sulfonyl-containing aromatic compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping the potential energy surfaces of reactions involving this compound, thereby elucidating mechanistic pathways. Reactions can occur at two primary sites: the sulfonyl group (nucleophilic substitution at sulfur) and the pyridine ring (nucleophilic aromatic substitution, SNAr).
For reactions at the sulfonyl sulfur, DFT studies on analogous arenesulfonyl chlorides have been used to differentiate between a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govdntb.gov.uamdpi.comsemanticscholar.org Calculations of the potential energy surface for a chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the process occurs via a single transition state, consistent with an SN2 mechanism. nih.govsemanticscholar.org In contrast, the analogous fluoride (B91410) exchange was found to proceed through an addition-elimination pathway involving a stable intermediate. nih.govdntb.gov.uasemanticscholar.org By locating and calculating the energies of reactants, transition states, intermediates, and products, computational models can determine the most favorable reaction pathway for a given nucleophile attacking the sulfonyl group of this compound.
For SNAr reactions on the pyridine ring, modeling can trace the entire reaction coordinate, from the approach of the nucleophile to the formation of the intermediate Meisenheimer complex and subsequent departure of the fluoride leaving group. These calculations provide activation energies that are crucial for predicting reaction rates and understanding the factors that control them.
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
A key strength of computational modeling is its ability to predict the outcome of reactions where multiple isomers can be formed. For this compound, a primary question is the regioselectivity of nucleophilic aromatic substitution (SNAr): will a nucleophile preferentially attack the C-2 or C-4 position?
Quantum chemistry methods have proven to be a valuable tool for predicting the regioselectivity of SNAr reactions on polyhalogenated heterocycles. researchgate.net A widely used and effective method involves calculating the relative stabilities of the isomeric σ-complex intermediates (also known as Meisenheimer complexes) using DFT. researchgate.net The reaction pathway that proceeds through the lowest energy (most stable) intermediate is generally favored under kinetic control.
Table 2: Computational Workflow for Predicting SNAr Regioselectivity
| Step | Action | Rationale |
| 1. Model Reactants | Build the 3D structures of this compound and the incoming nucleophile. | Define the starting point of the reaction. |
| 2. Model Intermediates | Generate the structures of the two possible Meisenheimer complexes resulting from nucleophilic attack at C-2 and C-4. | These intermediates are key to the stepwise SNAr mechanism. |
| 3. Perform Geometry Optimization | Optimize the geometry of both intermediate structures to find their lowest energy conformation. | Ensures the calculated energies correspond to stable points on the potential energy surface. |
| 4. Calculate Relative Energies | Compute the electronic energies (often including solvation effects) of the optimized intermediates. | The intermediate with the lower energy is more stable and its formation is kinetically preferred. |
| 5. Predict Major Product | The major regioisomer will be the one formed via the more stable Meisenheimer complex. | The difference in activation energies for the formation of the intermediates correlates with their relative stabilities. |
This approach has been successfully used to predict regioisomer distribution in various SNAr reactions. researchgate.net While predicting stereoselectivity is often more complex, modern computational approaches, including machine learning models trained on reaction data, are emerging as powerful tools for quantitatively forecasting the enantiomeric or diastereomeric outcome of reactions. researchgate.netnih.govarxiv.org
Understanding the Role of Fluorine and Sulfonyl Chloride in Reaction Dynamics
The reactivity of this compound is dictated by the interplay between the fluorine substituents and the sulfonyl chloride group. Computational studies are uniquely suited to dissect these influences.
The two fluorine atoms have a profound impact on the reactivity of the pyridine ring. Their strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). acs.org The rate of SNAr reactions for fluoropyridines is significantly faster than for their chloropyridine counterparts, an effect attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. acs.org
The sulfonyl chloride group (-SO2Cl) serves as a versatile electrophilic center. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms, making it a prime target for a wide range of nucleophiles. cymitquimica.com This functional group is known to participate in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. cymitquimica.com
Computational models can isolate the electronic and steric effects of each group. For instance, by calculating the reaction barriers for nucleophilic attack at the sulfur atom versus the C-2 or C-4 positions, theorists can predict which type of reaction is more likely to occur under specific conditions. Furthermore, Natural Bond Orbital (NBO) analysis can be used to analyze the charge distribution and orbital interactions, providing a quantitative picture of how the fluorine atoms and the sulfonyl chloride group electronically "communicate" and collectively determine the molecule's reaction dynamics.
Vii. Future Perspectives and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of aryl sulfonyl chlorides often relies on reagents like chlorosulfonic acid, which presents challenges including poor selectivity, corrosive conditions, and the generation of significant acidic waste. google.com The development of greener synthetic routes for 2,4-Difluoropyridine-3-sulfonyl chloride is a critical area for future research. The focus is on minimizing environmental impact by reducing solvent use, avoiding hazardous reagents, and improving reaction efficiency. mdpi.com
Key strategies for sustainable synthesis include:
Alternative Chlorinating Agents: Moving away from chlorosulfonic acid towards milder and more selective reagents. For instance, protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) can offer a safer alternative for the oxidative chlorination of sulfur-containing precursors. rsc.org
Solvent Reduction and Alternative Media: Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids) can drastically reduce the environmental footprint of the synthesis. mdpi.com
Catalytic Approaches: The development of catalytic methods for the direct sulfonylchlorination of 2,4-difluoropyridine (B1303125) would represent a significant advance in atom economy and sustainability over traditional stoichiometric processes.
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides
| Feature | Traditional Route (e.g., Chlorosulfonic Acid) | Potential Sustainable Route |
|---|---|---|
| Reagent | Chlorosulfonic acid, thionyl chloride | Milder oxidative chlorinating agents (e.g., DCH), catalytic systems |
| Byproducts | Large volumes of acidic waste (e.g., HCl, H2SO4) | Reduced waste, potentially recyclable byproducts |
| Safety Concerns | Highly corrosive and exothermic reactions | Improved safety profile with better reaction control |
| Solvent Use | Often requires large volumes of halogenated solvents | Minimal solvent use or application of green solvents |
| Atom Economy | Generally lower | Potentially higher, especially in catalytic routes |
Exploration of Novel Catalytic Transformations
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of reactions involving this compound. While its primary use is in sulfonamide synthesis, future research will likely explore novel catalytic transformations both for its synthesis and its subsequent derivatization.
Emerging catalytic strategies that could be applied include:
Transition-Metal Catalysis: Developing methods for the direct, transition-metal-catalyzed C-H sulfonylchlorination of the pyridine (B92270) ring could provide a more direct and efficient synthetic route. Furthermore, the sulfonyl chloride group itself could be utilized in novel metal-catalyzed cross-coupling reactions.
Photoredox and Electrocatalysis: These techniques provide unique activation pathways that could enable previously inaccessible transformations. merckmillipore.com They could be employed to generate radical intermediates from this compound or its precursors, leading to new bond formations under mild conditions. merckmillipore.com
Organocatalysis: Organocatalysts, such as the pyrylium (B1242799) salts used to activate sulfonamides, could be designed to facilitate the reactions of the sulfonyl chloride group with a broader range of nucleophiles under mild, metal-free conditions. researchgate.net
Table 2: Potential Catalytic Approaches for this compound
| Catalytic Method | Potential Application | Advantages |
|---|---|---|
| Transition-Metal Catalysis | Direct C-H sulfonylchlorination; Cross-coupling reactions | High efficiency, novel bond formation |
| Photoredox Catalysis | Radical-based transformations; Late-stage functionalization | Mild reaction conditions, unique reactivity |
| Electrocatalysis | Green synthesis from alternative precursors | Avoids stoichiometric oxidants/reductants |
| Organocatalysis | Activation for nucleophilic substitution | Metal-free, high functional group tolerance |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures for sulfonyl chlorides from batch to continuous flow processing is a promising area for improving safety, scalability, and efficiency. mdpi.comrsc.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing the highly exothermic nature of many sulfonation and chlorination reactions. rsc.org
Future integration of this compound synthesis into these platforms could yield:
Enhanced Safety: Minimizing the volume of hazardous reagents and intermediates at any given time significantly reduces the risks associated with thermal runaway. rsc.org
Improved Yield and Purity: Precise control over residence time and temperature can lead to higher selectivity and reduced formation of byproducts.
Scalability and Automation: Flow reactors can be readily scaled up by extending operation time or "numbering-up" reactors. Automation can ensure high reproducibility and facilitate library synthesis for drug discovery. mdpi.com Recent work on automated continuous systems for producing aryl sulfonyl chlorides has demonstrated significant improvements in process consistency and space-time yield. mdpi.com
Table 3: Batch vs. Continuous Flow Synthesis for Sulfonyl Chlorides
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling control of exotherms |
| Safety | Higher risk due to large reagent volumes | Inherently safer with small reaction volumes |
| Scalability | Complex, requires reactor redesign | Straightforward by extending run time |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Space-Time Yield | Generally lower | Can be significantly higher rsc.org |
Discovery of Unforeseen Reactivity Modes and Applications
While this compound is primarily used as an electrophile for reaction with nucleophiles like amines to form sulfonamides, its structural features suggest the potential for undiscovered reactivity. mdpi.comnanobioletters.com The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen enhances the electrophilicity of the sulfonyl group and may also activate the pyridine ring for other transformations. smolecule.com
Potential areas for exploration include:
Sulfonyl Group as a Leaving Group: Under reductive or catalytic conditions, the entire sulfonyl chloride moiety could function as a leaving group in novel coupling reactions, enabling the direct introduction of the difluoropyridyl scaffold onto other molecules.
Reactions Involving the Fluorine Atoms: Exploring conditions for the selective nucleophilic aromatic substitution of one or both fluorine atoms could lead to a new class of tri- or tetra-substituted pyridine derivatives.
Novel Cyclization Reactions: The juxtaposition of the sulfonyl chloride and fluorine substituents may enable novel intramolecular cyclization reactions to form fused heterocyclic systems.
Expanded Applications: Beyond its role as a pharmaceutical intermediate, its unique electronic properties could be leveraged in materials science, for example, in the synthesis of novel polymers or functional materials. nbinno.comnbinno.com
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy for accelerating research and development. In silico methods can provide deep insights into the structure, reactivity, and potential applications of this compound and its derivatives, thereby guiding experimental work more efficiently. mdpi.com
Synergistic approaches may include:
Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, predict activation energies, and understand the electronic structure can help in designing new reactions and optimizing conditions. nanobioletters.com
Virtual Screening and Drug Design: Computational docking studies can predict the binding affinity of sulfonamide derivatives for specific biological targets, allowing for the rational design of new therapeutic agents and prioritizing synthetic efforts. mdpi.com
Prediction of Physicochemical Properties: Computational tools can predict properties such as solubility, stability, and spectroscopic characteristics, aiding in the design and characterization of new compounds. uni.lu Hirshfeld surface analysis can be used to understand and predict noncovalent interactions in the solid state. researchgate.net
Table 4: Application of Computational Methods in Studying this compound
| Computational Method | Objective | Potential Impact on Experimental Work |
|---|---|---|
| Density Functional Theory (DFT) | Calculate molecular orbitals, predict reaction mechanisms, analyze reactivity nanobioletters.com | Guide the design of novel synthetic transformations and catalysts |
| Molecular Docking | Predict binding modes and affinities of derivatives to protein targets mdpi.com | Prioritize the synthesis of compounds with high therapeutic potential |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Design new analogs with improved potency and properties |
| Hirshfeld Surface Analysis | Analyze intermolecular interactions in the solid state researchgate.net | Understand crystal packing and guide crystal engineering |
Q & A
Q. What are the common synthetic routes for preparing 2,4-difluoropyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves chlorosulfonation of 2,4-difluoropyridine using chlorosulfonic acid under controlled temperatures (0–5°C). Key steps include:
- Substrate Preparation : Pre-drying 2,4-difluoropyridine to avoid hydrolysis.
- Reagent Ratios : A 1:1.2 molar ratio of pyridine derivative to chlorosulfonic acid minimizes side reactions (e.g., over-sulfonation).
- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates, as polar solvents like DMF may accelerate decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields ~60–70%. Confirm purity via NMR to verify fluorination positions .
Q. How does the fluorination pattern influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The 2,4-difluoro substitution enhances electrophilicity at the sulfonyl chloride group by inductively withdrawing electron density. This facilitates nucleophilic attack by amines or alcohols. Key considerations:
- Steric Effects : The 3-sulfonyl group’s position avoids steric hindrance from adjacent fluorine atoms, enabling efficient substitution.
- Competing Reactivity : Fluorine atoms at positions 2 and 4 may undergo unintended displacement under harsh conditions (e.g., high heat). Use mild bases (e.g., triethylamine) and low temperatures (0–25°C) to suppress side reactions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry and purity. For example, NMR signals at δ -110 to -115 ppm (CF) and δ -60 to -65 ppm (sulfonyl-Cl) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 213.98 for CHClFNOS).
- X-ray Crystallography : Resolves ambiguities in substitution patterns for crystalline derivatives .
Advanced Research Questions
Q. How can competing sulfonylation and fluorination side reactions be mitigated during derivatization?
Methodological Answer: Competing reactions arise from the sulfonyl chloride’s dual reactivity. Strategies include:
- Temperature Control : Maintain reactions below 30°C to prevent thermal decomposition.
- Selective Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups when fluorinating adjacent positions .
- Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation over side pathways .
Q. What computational methods are effective for predicting the regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
- DFT Calculations : Model transition states to predict nucleophilic attack sites. For example, Fukui indices identify the sulfonyl chloride as the most electrophilic center.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction trajectories. Polar aprotic solvents stabilize charged intermediates, enhancing sulfonylation yields .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact biological activity in sulfonamide derivatives?
Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic stability. Comparative studies show:
- Antimicrobial Activity : 2,4-Difluoro derivatives exhibit 2–3× higher activity against S. aureus vs. chloro analogs due to improved target binding (e.g., dihydrofolate reductase inhibition).
- Toxicity : Fluorinated derivatives show lower cytotoxicity (IC > 50 μM) in mammalian cell lines compared to brominated analogs .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its corrosive and lachrymatory properties.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal.
- Storage : Store under argon at -20°C to prevent hydrolysis. Decomposes exothermically above 40°C .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of this compound in aqueous media?
Methodological Answer: Discrepancies arise from trace moisture levels in solvents. Experimental validation steps:
Q. Why do fluorinated pyridine sulfonyl chlorides exhibit variable reactivity in Suzuki-Miyaura couplings?
Methodological Answer: Variability stems from fluorine’s electronic effects on the pyridine ring:
- Electron-Withdrawing Effects : Enhance oxidative addition in Pd-catalyzed couplings.
- Steric Constraints : 2,4-Difluoro substitution may hinder transmetalation. Optimize with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
Q. What strategies address low yields in synthesizing N-sulfonamido polycyclic derivatives?
Methodological Answer: Low yields often result from steric hindrance or poor solubility. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
